2-Amino-6-bromo-4-tert-butylphenol
Description
Overview of Brominated Phenols and Aminophenols in Chemical Biology
The incorporation of a bromine atom onto a phenol (B47542) ring, creating brominated phenols, significantly influences the molecule's lipophilicity and reactivity. rsc.org This modification can enhance a compound's ability to cross biological membranes and can lead to improved antimicrobial, antioxidant, and anticancer activities compared to their non-brominated counterparts. rsc.org Bromophenols are found in various marine algae and have been shown to possess a wide spectrum of biological activities, including anti-diabetic and anti-thrombotic effects. nih.gov The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design and crystal engineering.
Aminophenols, which feature an amino group on the phenol ring, are another crucial class of substituted phenols with significant roles in medicinal chemistry and materials science. The amino group can act as a hydrogen bond donor and acceptor, influencing solubility and binding interactions with biological targets. Aminophenols are key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and antipyretics. nih.gov They are also utilized in the production of dyes and as antioxidants. nih.gov The reactivity of the amino group allows for further functionalization, making aminophenols versatile precursors for more complex molecules.
Academic Relevance of 2-Amino-6-bromo-4-tert-butylphenol within Advanced Organic and Medicinal Chemistry
This compound emerges as a compound of interest at the intersection of brominated phenols and aminophenols. Its structure, featuring an amino group, a bromine atom, and a bulky tert-butyl group, suggests a unique combination of properties that are relevant to advanced organic and medicinal chemistry.
The presence of the amino and hydroxyl groups makes it a potential precursor for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. For instance, similar 2-aminophenols are used to synthesize biologically important 2-(pyridyl)benzoxazole derivatives. The bromine atom offers a site for further chemical modification through reactions like cross-coupling, allowing for the construction of more complex molecular architectures. The tert-butyl group provides significant steric hindrance, which can influence the regioselectivity of reactions and the conformational properties of the final products.
This trifunctionalized phenol is hypothesized to be a versatile intermediate in the development of new pharmaceuticals and agrochemicals. Its potential biological activities are an area of active investigation, with the combination of the amino, bromo, and phenolic moieties suggesting possible antioxidant or other therapeutic properties. The study of such multifunctional compounds is crucial for expanding the toolbox of synthetic chemists and for the discovery of new bioactive molecules.
Chemical Profile of this compound
A comprehensive understanding of a chemical compound requires detailed knowledge of its properties and synthesis. The following sections provide available data on this compound.
Physicochemical Properties
The distinct arrangement of functional groups in this compound dictates its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₁₀H₁₄BrNO |
| IUPAC Name | 2-amino-6-bromo-4-(2-methyl-2-propanyl)phenol |
| CAS Number | 328565-18-0 |
| Molecular Weight | 244.13 g/mol |
| Predicted XlogP | 3.2 |
This data is compiled from publicly available chemical databases.
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process starting from 4-tert-butylphenol (B1678320). A common synthetic route includes the following key steps:
Bromination: The electrophilic bromination of 4-tert-butylphenol introduces a bromine atom onto the aromatic ring, typically at the ortho position to the hydroxyl group.
Nitration: Subsequent nitration introduces a nitro group, which can then be reduced to an amino group.
Reduction: The nitro group is reduced to the primary amine, yielding the final product.
The reactivity of this compound is characterized by the interplay of its three functional groups. The phenolic hydroxyl group can undergo oxidation to form quinones. The amino group can participate in nucleophilic substitution and condensation reactions. The bromine atom can be a site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Research Findings and Potential Applications
While extensive, dedicated research on the specific applications of this compound is still emerging, its structural motifs suggest several areas of potential utility in academic and industrial research.
Intermediate in Complex Molecule Synthesis
The primary academic interest in this compound lies in its role as a versatile building block for the synthesis of more complex molecules. The presence of three distinct functional groups allows for a variety of selective chemical transformations. For example, the amino and hydroxyl groups can be used to construct heterocyclic rings, a common feature in many pharmaceutical agents. The bromo substituent provides a handle for introducing further molecular diversity through established cross-coupling methodologies.
Precursor for Bioactive Compounds
The combination of a hindered phenol, an aromatic amine, and a halogen atom in one molecule makes this compound an attractive starting material for the synthesis of novel bioactive compounds. Hindered phenols are well-known for their antioxidant properties. The aminophenol scaffold is present in numerous drugs. The bromine atom can enhance biological activity and provide a site for radiolabeling in diagnostic applications. Research in this area would likely focus on synthesizing derivatives and evaluating their biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-bromo-4-tert-butylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRPBRKYAQLZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for 2 Amino 6 Bromo 4 Tert Butylphenol
Precursor Synthesis and Functionalization Strategies
The synthesis of 2-Amino-6-bromo-4-tert-butylphenol typically begins with the commercially available precursor, 4-tert-butylphenol (B1678320). lookchem.com The strategic functionalization of this precursor involves two key transformations: bromination and amination. The order and methodology of these steps are critical for the successful synthesis of the target molecule.
Bromination Reactions for Phenolic Scaffolds
The introduction of a bromine atom onto the phenolic ring is a crucial step in the synthesis. The hydroxyl group of the phenol (B47542) is an ortho-, para-directing activating group, meaning that electrophilic substitution, such as bromination, will preferentially occur at the positions ortho and para to the hydroxyl group. Since the para position is already occupied by a tert-butyl group, bromination will be directed to the ortho positions.
Achieving regioselectivity in the bromination of substituted phenols is paramount to avoid the formation of unwanted isomers and di- or poly-brominated products. researchgate.net Several methods have been developed to control the position of bromination on phenolic compounds.
One common approach for the ortho-bromination of para-substituted phenols is the use of N-bromosuccinimide (NBS) as the brominating agent. mdpi.com The reaction can be carried out in various solvents, including acetonitrile (B52724) or methanol (B129727). mdpi.comrsc.org The use of a catalyst, such as p-toluenesulfonic acid (pTsOH), can enhance the regioselectivity for mono-ortho-bromination. mdpi.com The proposed mechanism suggests that pTsOH protonates the N-halosuccinimide, creating a more reactive electrophile that is directed to the ortho position. mdpi.com
Another effective system for regioselective bromination is the use of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) in an aqueous medium. researchgate.net This "green" approach has been shown to be highly efficient and selective for the monobromination of 4-tert-butylphenol, yielding 2-bromo-4-tert-butylphenol. researchgate.net
The choice of brominating agent and reaction conditions significantly impacts the product distribution. For instance, while molecular bromine (Br₂) is a potent brominating agent, its use can lead to a lack of regioselectivity and the formation of multiple brominated products. ccspublishing.org.cn The use of milder and more selective reagents like NBS or the H₂O₂-HBr system is often preferred. researchgate.netccspublishing.org.cn
Table 1: Comparison of Bromination Methods for 4-tert-butylphenol
| Brominating Agent/System | Catalyst/Solvent | Product(s) | Yield/Selectivity | Reference |
|---|---|---|---|---|
| N-bromosuccinimide (NBS) | p-Toluenesulfonic acid (pTsOH) in Methanol | 2-Bromo-4-tert-butylphenol | 90% isolated yield | mdpi.com |
| Hydrogen Peroxide (H₂O₂) - Hydrogen Bromide (HBr) | Water | 2-Bromo-4-tert-butylphenol | Quantitative and regioselective | researchgate.net |
| N-bromosuccinimide (NBS) | Water | 2-Bromo-4-tert-butylphenol and 2,6-Dibromo-4-tert-butylphenol (B1580580) | 32% and 29% respectively | researchgate.net |
| Bromine (Br₂) | Chloroform/Carbon tetrachloride | 2-Bromo-4-tert-butylphenol | Quantitative |
Steric hindrance plays a significant role in directing the regioselectivity of bromination on substituted phenols. The bulky tert-butyl group at the para position of the starting material, 4-tert-butylphenol, effectively blocks substitution at that position. This steric bulk also influences the ortho-bromination.
When considering the two available ortho positions (2 and 6), the initial bromination is expected to occur at either position. However, once one ortho position is brominated, the introduction of a second bromine atom at the other ortho position to form 2,6-dibromo-4-tert-butylphenol can be influenced by the steric bulk of both the tert-butyl group and the first bromine atom. rsc.org
The choice of the brominating system can also leverage steric effects. For example, using sulfoxides with sterically hindered substituents in conjunction with HBr has been shown to achieve high regioselectivity in the bromination of phenols. ccspublishing.org.cnsioc-journal.cnccspublishing.org.cn The bulky intermediate formed is thought to favor electrophilic attack at the less sterically hindered position. ccspublishing.org.cn In the case of 4-tert-butylphenol, this effect contributes to the selective formation of the mono-brominated product. researchgate.net
Amination Pathways for Phenolic Compounds
The introduction of an amino group is the subsequent key transformation. This can be achieved through various methods, with the choice depending on the specific substrate and desired outcome.
A well-established method for the synthesis of aminophenols is the azo-cracking reduction method. google.com This process involves a two-step sequence: an azo coupling reaction followed by a reduction (cracking) of the resulting azo compound.
In the context of synthesizing this compound, this method would theoretically start with 6-bromo-4-tert-butylphenol. This precursor would first undergo a diazo coupling reaction with a diazonium salt, typically derived from an aniline (B41778) derivative. google.com This reaction forms an azo dye intermediate.
The subsequent step is the reductive cleavage or "cracking" of the azo bond (-N=N-). This is typically achieved using reducing agents such as sodium hydrosulfite (Na₂S₂O₄) or zinc powder in an alkaline environment. google.com This reduction cleaves the azo linkage, yielding two amine-containing fragments. In this specific synthesis, one of the products would be the desired this compound. The other product would be the amine corresponding to the diazonium salt used initially. This method has been successfully applied for the synthesis of 2-amino-4-tert-butylphenol (B71990) from p-tert-butylphenol, with high yields reported for both the coupling and reduction steps. google.com
Table 2: Key Steps in Azo-Cracking Reduction for Aminophenol Synthesis
| Step | Description | Typical Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Diazotization | Formation of diazonium salt from an aniline derivative. | Aniline, Sodium Nitrite (B80452), Hydrochloric Acid | - | google.com |
| Azo Coupling | Reaction of the diazonium salt with the phenolic precursor. | Diazonium salt, p-tert-butylphenol | 95-98% | google.com |
| Cracking Reduction | Reductive cleavage of the azo bond to form the aminophenol. | Sodium hydrosulfite or Zinc powder in alkaline medium | >85% | google.com |
While the azo-cracking method is effective, other amination routes for phenolic systems exist. One such alternative is the direct amination of phenols. However, this is often a challenging transformation due to the poor leaving group ability of the hydroxyl group.
A more viable alternative involves the amination of a pre-functionalized phenol, such as a brominated phenol. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed where an amine source displaces a halogen atom on the aromatic ring. However, SNAr reactions are generally more facile with electron-withdrawing groups present on the ring, which is not the case here.
Transition-metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds. rsc.org These reactions typically involve the coupling of an aryl halide (like 6-bromo-4-tert-butylphenol) with an amine in the presence of a palladium or copper catalyst and a suitable ligand. This method offers a direct route to the aminated product under relatively mild conditions and with a broad substrate scope. rsc.org
Another approach involves the reduction of a nitro group. If 2-nitro-6-bromo-4-tert-butylphenol were synthesized, the nitro group could be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). The synthesis of 2-amino-4-tert-butylphenol can be achieved through the reduction of 2-nitro-4-tert-butylphenol.
Convergent Synthesis Strategies for this compound
While linear synthetic routes starting from 4-tert-butylphenol are common for preparing substituted phenols, convergent strategies offer an alternative approach that can enhance efficiency. For the synthesis of the closely related 2-amino-4-tert-butylphenol, a convergent method involving an azo-coupling reaction has been detailed. google.com This strategy can be adapted for the synthesis of this compound.
The process involves two main branches:
Diazotization of an Aniline Derivative : An appropriate aniline is treated with a nitrite source, typically sodium nitrite in the presence of a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–10 °C) to form a diazonium salt. google.com
Azo Coupling : The resulting diazonium salt is then reacted with a phenol derivative. In this case, 6-bromo-4-tert-butylphenol would be the coupling partner. The phenol is typically dissolved in an alkaline solution to form the more reactive phenoxide ion, which then undergoes electrophilic aromatic substitution with the diazonium salt to form an azo compound. google.com
Reductive Cleavage : The final step is the reductive cleavage of the azo bond (–N=N–) to yield the amino group. This is often achieved using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline medium. google.com
This approach is convergent because it brings together two separately prepared key intermediates—the diazonium salt and the substituted phenol—in a crucial coupling step. This method can offer advantages in terms of yield and purification by building complexity late in the synthetic sequence.
Reaction Condition Optimization and Process Intensification
Optimizing reaction conditions is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound. Key parameters include temperature, stoichiometry, solvent selection, and the use of catalytic systems.
Temperature and Stoichiometry Control in Phenol Functionalization
Precise control over temperature and reactant ratios is fundamental in the functionalization of phenols to achieve desired regioselectivity and prevent side reactions.
Bromination: The initial bromination of 4-tert-butylphenol to introduce the bromine atom at the ortho-position (C6) is highly sensitive to temperature. The synthesis of the precursor, 2-bromo-4-tert-butylphenol, is typically conducted at 0°C. This low temperature helps to control the electrophilic aromatic substitution reaction, minimizing the formation of di-brominated or other isomeric byproducts.
Azo-Coupling and Reduction: In the convergent synthesis pathway for the related 2-amino-4-tert-butylphenol, stoichiometry and temperature are critical at each stage. google.com The diazotization reaction, for instance, requires careful temperature control between 0 and 10°C to ensure the stability of the diazonium salt. google.com The subsequent coupling and reduction steps also have optimized temperature and molar ratio ranges to maximize yield. google.com
Below is a table summarizing optimized process conditions for the synthesis of the related 2-amino-4-tert-butylphenol via the azo-coupling method, which provides a model for the synthesis of the brominated analog. google.com
| Reaction Step | Reactants | Molar Ratio | Temperature | Yield |
| Diazotization | Aniline : Sodium Nitrite | 1 : (1–1.1) | 0–10 °C | - |
| Coupling | p-tert-butylphenol sodium : Diazonium salt | 1 : (1–1.2) | Room Temp. | 95–98% |
| Reduction | Azoic Dyestuff : Reductive Agent | 1 : (2–5) | 40–50 °C | >85% |
This interactive table summarizes reaction conditions based on a patented process for a structurally similar compound. google.com
Solvent Effects and Catalytic Systems in Aminophenol Synthesis
The choice of solvent and catalyst plays a pivotal role, particularly in the amination step, which often involves the reduction of a nitro group or the use of catalytic hydrogenation.
Solvent Effects: In the synthesis of aminophenols via the catalytic hydrogenation of nitrophenols, the solvent medium has a significant impact on the reaction kinetics. nih.gov Studies on the reduction of p-nitrophenol to p-aminophenol have shown that the initial rate of hydrogenation and the average catalytic activity increase with the polarity of the solvent. acs.orgresearchgate.net Water, being a highly polar solvent, generally facilitates the highest reaction rates compared to alcohols like methanol or ethanol (B145695). nih.gov This enhancement is attributed to the increased activity of the nitro compounds in polar solvents. nih.gov
The table below illustrates the effect of solvent polarity on the hydrogenation rate of p-nitrophenol, a reaction analogous to the final step in one potential synthesis route for this compound. acs.org
| Solvent | Dielectric Constant (ε) | Initial Rate of Hydrogenation (mol/m³·s) |
| n-Butanol | 17.8 | 0.09 |
| n-Propanol | 20.1 | 0.11 |
| Ethanol | 24.3 | 0.15 |
| Methanol | 32.6 | 0.20 |
| Water | 78.5 | 0.23 |
This interactive table demonstrates the correlation between solvent polarity and reaction rate in a model aminophenol synthesis. acs.org
Catalytic Systems: Heterogeneous catalysts are central to the synthesis of aminophenols from nitrophenols. Platinum on carbon (Pt/C) is a highly effective catalyst for this transformation, often chosen for its high activity compared to other transition metal catalysts. acs.orgresearchgate.net The optimization of catalyst loading is essential to ensure efficient reaction without being wasteful. Kinetic studies can help determine if the reaction rate is limited by mass transfer or the intrinsic kinetics of the reaction itself, guiding further process optimization. acs.org For some C-N bond formations, Lewis acids like cerium dioxide (CeO₂) have been used, although often requiring high temperatures. researchgate.net
Continuous Flow Methodologies for Related Phenolic Derivatives
Continuous flow chemistry and microreactor technologies are emerging as powerful tools for process intensification, offering improved safety, efficiency, and scalability over traditional batch processing. acs.org While a specific continuous flow synthesis for this compound is not prominently documented, methodologies developed for related phenolic derivatives demonstrate the potential of this technology.
For example, a continuous-flow methodology for the selective O-methylation of phenol and p-cresol (B1678582) has been successfully developed. acs.orgunive.it This process utilizes a continuously fed stirred tank reactor (CSTR) with a catalytic bed, operating at atmospheric pressure and temperatures between 160–200 °C to achieve nearly quantitative yields of the corresponding O-methylated products. acs.orgunive.it
Furthermore, capillary microreactors have been employed for the oxidative Heck/dehydrogenation of phenol derivatives, significantly reducing reaction times from hours in a batch system to minutes in a microchemical system. acs.org These examples highlight the feasibility of applying continuous flow and microreactor systems to the multi-step synthesis of complex phenolic compounds like this compound, potentially improving control over reaction parameters like temperature and residence time for sensitive steps like bromination and diazotization.
Derivatization and Analog Generation from the this compound Core
The this compound scaffold is a valuable intermediate due to its multiple functional groups—the phenolic hydroxyl, the amino group, and the bromine atom—which can be selectively modified to generate a diverse library of analogs.
Coupling Reactions for Extended Chemical Architectures
The bromine atom on the aromatic ring is a particularly useful handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This allows for the extension of the molecular architecture, a key strategy in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling: The bromine atom is an excellent electrophilic partner for Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, forming a new C-C bond. This method is highly versatile and tolerates a wide range of functional groups. mdpi.com The reaction of this compound with various arylboronic acids could thus generate a series of biaryl compounds. Research on other substituted aryl bromides shows that such couplings can be achieved with low catalyst loadings (e.g., 1 mol%) under mild conditions (e.g., 40 °C), although electron-donating groups like the amino group might lead to lower yields compared to electron-withdrawing groups. rsc.org
Other Coupling Reactions: Beyond the Suzuki reaction, the aryl bromide moiety can participate in other palladium-catalyzed couplings such as the Heck reaction (with alkenes), Sonogashira reaction (with terminal alkynes), and Buchwald-Hartwig amination (with amines), further expanding the range of possible derivatives. The amino group itself can also be derivatized, for example, through acylation or by serving as a directing group in C-H functionalization reactions, offering a complementary route to novel analogs. pkusz.edu.cn
Schiff Base Formation from Aminophenols for Ligand Development
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. sci-hub.senih.gov These compounds are of significant interest in coordination chemistry as they can act as versatile ligands, forming stable complexes with a wide range of metal ions. sci-hub.se The amino group of this compound allows it to readily undergo this condensation reaction, leading to the formation of polydentate Schiff base ligands. The phenolic hydroxyl group often participates in coordination, enhancing the stability of the resulting metal complexes.
The general reaction for the formation of a Schiff base from this compound involves reacting it with a suitable aldehyde or ketone, often under reflux in a solvent like ethanol or methanol. The reaction can be catalyzed by the addition of a small amount of acid or base.
Detailed Research Findings:
While specific studies on Schiff bases derived directly from this compound are not widely reported, extensive research on analogous aminophenols provides a clear framework for their synthesis and characterization. For instance, Schiff bases have been synthesized from 2-amino-4-tert-amylphenol (B1267436) (a closely related isomer) by reacting it with various substituted salicylaldehydes, including 5-bromosalicylaldehyde. rsc.org This reaction demonstrates the feasibility of forming bromo-substituted Schiff base ligands from aminophenols.
In a typical procedure, the aminophenol and the aldehyde are dissolved in equimolar amounts in ethanol and refluxed for several hours. The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.
The characterization of these Schiff base ligands is typically performed using a combination of spectroscopic techniques.
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group in the range of 1600-1630 cm⁻¹. The disappearance of the N-H stretching vibrations from the primary amine and the C=O stretching vibration from the aldehyde are also indicative of a successful reaction.
¹H NMR Spectroscopy: The proton NMR spectrum of the Schiff base will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm. The signals corresponding to the aromatic protons of both the aminophenol and aldehyde moieties will also be present, often with shifts indicative of the new electronic environment.
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base ligand.
The following data tables, based on reported findings for structurally similar Schiff base ligands, illustrate the expected characterization data.
Table 1: Representative FT-IR Spectral Data for Aminophenol-Derived Schiff Bases
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|
| O-H (Phenolic) | 3100-3400 (broad) | Schiff base of 2-aminophenol |
| C=N (Azomethine) | 1604-1611 | Schiff bases from 4,6-difluoro-2-amino benzothiazole |
| C-Br | 500-600 | Bromo-substituted aromatic compounds |
Table 2: Representative ¹H NMR Spectral Data for Aminophenol-Derived Schiff Bases
| Proton | Expected Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|
| -OH (Phenolic) | ~13.4 (broad singlet) | Schiff base of N,N'-bis(2-aminoethyl)piperazine |
| -CH=N- (Azomethine) | ~8.3 | Schiff base of N,N'-bis(2-aminoethyl)piperazine |
| Aromatic-H | 6.8-7.5 | Various aminophenol-derived Schiff bases |
| -C(CH₃)₃ (tert-Butyl) | ~1.3 | tert-Butyl substituted phenols |
The development of these Schiff base ligands from this compound opens avenues for creating novel transition metal complexes. The steric bulk of the tert-butyl group and the electronic properties influenced by the bromo substituent can lead to complexes with unique geometries, stability, and potentially interesting catalytic or biological activities. The systematic optimization of the Schiff base formation reaction, including the choice of solvent, catalyst, and reaction time, is crucial for maximizing the yield and purity of these valuable ligands for further applications in materials science and catalysis.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Bromo 4 Tert Butylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-amino-6-bromo-4-tert-butylphenol by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: In the proton NMR spectrum, the bulky tert-butyl group typically exhibits a sharp singlet around δ 1.3 ppm. The protons on the aromatic ring show distinct signals that are influenced by the electronic effects of the amino, bromo, and hydroxyl substituents. The chemical shifts and splitting patterns of these aromatic protons are crucial for confirming the substitution pattern on the phenol (B47542) ring. chegg.com The protons of the amino (-NH₂) and hydroxyl (-OH) groups appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the tert-butyl group are observed in the aliphatic region of the spectrum. The aromatic carbons appear in the downfield region, and their specific chemical shifts are influenced by the attached functional groups. The carbon bearing the hydroxyl group is typically found at a lower field compared to the other aromatic carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 150 |
| tert-Butyl H | ~1.3 | - |
| tert-Butyl C | - | ~34 (quaternary), ~31 (methyl) |
| -NH₂ H | Variable (broad) | - |
| -OH H | Variable (broad) | - |
| C-OH | - | ~150 |
| C-NH₂ | - | ~140 |
| C-Br | - | ~110 |
| C-tert-butyl | - | ~145 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. The O-H stretching vibration of the phenolic hydroxyl group appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group are typically observed as two distinct bands in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations of the tert-butyl group and the aromatic ring are found around 2850-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-700 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR, being particularly sensitive to non-polar and symmetric vibrations. The symmetric breathing modes of the aromatic ring and the vibrations of the C-C skeleton of the tert-butyl group can be effectively studied. The C-Br bond also produces a characteristic signal in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3300-3500 (two bands) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2970 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O | Stretching | 1200-1260 |
| C-N | Stretching | 1250-1350 |
| C-Br | Stretching | 500-700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). The phenol ring and its substituents constitute a chromophore that gives rise to characteristic absorption bands. The spectrum is expected to show π → π* transitions, which are typical for aromatic systems. The presence of the amino and hydroxyl groups, which are auxochromes, can cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the intensity of the absorption bands.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) | Solvent |
| π → π | 270 - 300 | Ethanol (B145695) or Methanol (B129727) |
| n → π | > 300 | Ethanol or Methanol |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion peak will appear as a characteristic isotopic doublet (M⁺ and M+2 peaks) with nearly equal intensities.
Common fragmentation pathways for this molecule include the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a fragment ion at [M-15]⁺. Another significant fragmentation is the loss of the entire tert-butyl group, resulting in a fragment at [M-57]⁺. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [M]⁺ | 259 | 261 | Molecular Ion |
| [M-CH₃]⁺ | 244 | 246 | Loss of a methyl group |
| [M-C₄H₉]⁺ | 202 | 204 | Loss of the tert-butyl group |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Intermolecular Interactions | Hydrogen bonding (O-H···N, N-H···O), Halogen bonding (C-Br···O/N) |
| Molecular Conformation | Planar phenol ring with out-of-plane tert-butyl group |
Computational Chemistry and Theoretical Investigations of 2 Amino 6 Bromo 4 Tert Butylphenol
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted phenols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to find the optimized molecular geometry. acs.orgiucr.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
The process involves starting with an initial guess for the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy. Small deviations between theoretically calculated parameters and those from experimental methods like X-ray crystallography can occur, as theoretical calculations are typically performed for a molecule in the gas phase, while experimental data is from the solid state. iucr.orgnih.gov For 2-Amino-6-bromo-4-tert-butylphenol, the bulky tert-butyl group, along with the amino and bromo substituents, creates significant steric and electronic influences that dictate the final, lowest-energy conformation. The orientation of the hydroxyl and amino groups relative to the bromine atom is particularly important for minimizing steric hindrance and optimizing potential intramolecular hydrogen bonds.
Table 1: Illustrative Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-O Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.96 Å |
| C-Br Bond Length | ~1.90 Å |
| C-N Bond Length | ~1.36 Å |
| C-C (Aromatic) | ~1.39 - 1.41 Å |
| C-O-H Angle | ~109° |
| C-C-Br Angle | ~120° |
| Note: This table is illustrative, with values based on DFT calculations for structurally similar brominated and aminated phenols. acs.org |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electrical transport properties. acs.org A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the electron-donating hydroxyl and amino groups would cause the HOMO to be localized primarily on the phenolic ring, while the LUMO may have significant contributions from the C-Br antibonding orbital. DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's reactive behavior.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| EHOMO | ~ -6.6 eV |
| ELUMO | ~ -2.1 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
| Note: This table is illustrative, with values based on DFT calculations for analogous substituted coumarins and phenols. iucr.orgnih.gov |
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. biointerfaceresearch.com The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scale.
Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. iucr.orgbiointerfaceresearch.com For this compound, the MEP surface would likely show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, identifying them as primary sites for electrophilic interaction. iucr.org Positive regions would be expected around the hydrogen atoms of the hydroxyl and amino groups. This analysis provides crucial insights into the molecule's intermolecular interaction patterns.
DFT calculations can accurately predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. Theoretical vibrational analysis computes harmonic frequencies corresponding to the normal modes of vibration. wordpress.comnih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. acs.org This comparison helps to confirm the molecular structure and assign specific vibrational bands to the stretching and bending of bonds within the molecule.
Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. wordpress.comnih.gov The results, which include absorption wavelengths (λ), excitation energies, and oscillator strengths, can be compared with experimental UV-Vis spectra to understand the electronic properties and charge transfer characteristics of the molecule. acs.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.gov This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action.
For this compound, docking simulations can be performed to assess its potential as an inhibitor or modulator of various protein targets. The simulation involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov Studies on similar phenolic compounds have shown their potential to interact with targets like β-tubulin, where hydrogen bonds between the ligand and key amino acid residues in the protein's active site are crucial for binding. nih.gov Docking studies on other complex molecules have identified interactions with cancer-related protein targets, yielding high binding affinities. iucr.orgnih.gov Such simulations could reveal the potential biological targets for this compound and guide further experimental validation.
Table 3: Illustrative Molecular Docking Results for Phenolic Compounds Against Biological Targets
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| β-tubulin (F. oxysporum) | 2,4-Di-tert-butylphenol | Not specified | HIS 118, THR 117 |
| Breast Cancer Protein (5HG8) | Coumarin Derivative | -9.5 | Not specified |
| Human Alveolar Cancer Protein (6NLV) | Coumarin Derivative | -8.2 | Not specified |
| Note: This table presents findings from docking studies on analogous compounds to illustrate the type of data generated. nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific property like toxicity. nih.gov These models are built by finding a statistical relationship between molecular descriptors (numerical representations of chemical structure) and the observed activity.
Analysis of Intramolecular Interactions
The specific arrangement of the amino, bromo, and tert-butyl groups on the phenol (B47542) ring of this compound leads to a variety of non-covalent interactions within the molecule. These intramolecular forces are crucial in determining the molecule's preferred three-dimensional shape, stability, and ultimately, its chemical behavior.
In phenolic systems where a hydroxyl group is positioned ortho to an amino group, intramolecular hydrogen bonds can form. researchgate.netresearchgate.net These interactions, specifically O-H···N and N-H···O, play a significant role in the molecule's structure and properties. researchgate.net The presence of additional bulky groups, such as tert-butyl substituents, can influence the formation of these hydrogen bonds. researchgate.net For instance, the introduction of two tert-butyl groups can facilitate the formation of O-H···N bonds while hindering N-H···O bonds. researchgate.net
Studies on various aminophenol derivatives have shown that the formation of intramolecular hydrogen bonds is a key factor in their biological activity. researchgate.net Quantum-chemical calculations have revealed a correlation between the presence of an intramolecular hydrogen bond, a high proton-acceptor ability of the hydroxyl group's oxygen, and the compound's pharmacological properties. researchgate.net The strength of these intramolecular hydrogen bonds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring. acs.org
| Interaction Type | Description | Influencing Factors |
| O-H···N | Hydrogen bond between the hydroxyl hydrogen and the amino nitrogen. | Presence of ortho-amino group, steric effects of other substituents. researchgate.net |
| N-H···O | Hydrogen bond between an amino hydrogen and the hydroxyl oxygen. | Presence of ortho-hydroxyl group, steric hindrance from adjacent groups. researchgate.net |
The bromine atom at the 6-position of this compound introduces the possibility of halogen bonding, a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. wiley-vch.deacs.org In this molecule, the amino group can act as a nucleophile, potentially leading to an intramolecular N···Br halogen bond.
Computational studies have become invaluable in understanding the nature of halogen bonds. wiley-vch.de The strength and directionality of these bonds are influenced by the electron-withdrawing ability of the groups attached to the halogenated molecule. wiley-vch.deacs.org In brominated phenols, the bromine atom can participate in halogen bonding, which is a critical interaction in crystal engineering and supramolecular chemistry. The interplay between halogen bonding and hydrogen bonding is a subject of ongoing research, with studies investigating their competition and cooperation within molecular systems. whiterose.ac.uk
| Interaction | Donor | Acceptor | Significance |
| Halogen Bond | Bromine Atom (electrophilic region) | Amino Group (nucleophilic region) | Influences molecular conformation and crystal packing. |
The tert-butyl group at the 4-position of the phenol ring is sterically demanding and significantly influences the molecule's conformation and reactivity. acs.org This bulky group can cause steric repulsion with adjacent substituents, forcing them to adopt specific orientations to minimize strain. acs.org
In phenols with ortho-tert-butyl groups, this steric hindrance can lead to a distortion of the molecule, forcing the hydroxyl group to bend away from its "natural angle". acs.org This destabilization of the starting phenol can, in turn, decrease the O-H bond strength. acs.org The steric protection afforded by tert-butyl groups is also a well-known strategy in antioxidant design, as it slows down reactions that lead to the decay of phenoxyl radicals. acs.org Computational studies on tert-butylphenol isomers have successfully determined their stable geometries, highlighting the significant impact of the tert-butyl group on molecular structure. nih.gov
| Effect | Description | Consequence |
| Steric Hindrance | The bulky tert-butyl group repels adjacent atoms and functional groups. | Influences bond angles, dihedral angles, and overall molecular shape. acs.org |
| Destabilization | Steric repulsion can raise the energy of the ground state molecule. | Can lead to a decrease in bond dissociation enthalpies. acs.org |
| Steric Protection | The tert-butyl group can shield reactive centers from attack. | Enhances the stability of radical intermediates. acs.org |
Structure Activity Relationship Sar and Medicinal Chemistry Applications
Correlations Between Substituent Effects and Biological Activity
The specific arrangement of the amino, bromo, and tert-butyl groups on the phenolic ring of 2-Amino-6-bromo-4-tert-butylphenol creates a unique electronic and steric profile that governs its biological activity.
The bromine atom at the 6-position of the phenol (B47542) ring plays a crucial role in modulating the biological activity of the compound. Its presence can influence the molecule's ability to interact with biological targets through halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-protein complex. The position of the bromine atom is critical; for instance, in related brominated phenols, the location of the bromine dictates the efficiency of DNA intercalation.
In some contexts, the bromine atom is not essential for bioactivity. For example, in a study of related chromene derivatives, the 6-bromo substituent was found to be non-essential for its activity as an antagonist of antiapoptotic Bcl-2 proteins, and this position could be replaced by various alkyl groups without loss of function. nih.gov However, in other phenolic compounds, bromination can significantly enhance certain biological activities. For instance, the bromination of phenols can lead to compounds with notable antimicrobial activity. researchgate.net The rate of bromination of phenolic compounds is also pH-dependent, with the reaction of HOBr with the phenoxide ion being the controlling factor between pH 6 and 10. researchgate.net
Table 1: Impact of Bromine on Biological Activity
| Compound Class | Observation | Reference |
|---|---|---|
| Chromene Derivatives | 6-bromo substituent is not essential for anti-apoptotic activity. | nih.gov |
| Brominated Phenols | Bromination can enhance antimicrobial activity. | researchgate.net |
The amino group at the 2-position is a key determinant of the compound's biological interactions. It can act as a hydrogen bond donor and participate in nucleophilic attacks, which are crucial for binding to molecular targets. The amino group also enhances the molecule's basicity and its ability to participate in reactions like the formation of Schiff bases. Modification of the amino group can significantly alter the biological activity of the parent compound. For instance, in the development of anti-infective agents, amino groups are often substituted to modulate the compound's properties. google.com The amino group's presence can also lead to distinct reactivity risks, such as oxidation or nitrosation.
In the context of other bioactive molecules, the nature of the amino residue can have a significant impact on their activity. For example, in a series of Mannich bases, the type of amino group was found to be critical for their hypnotic activity. nih.gov
The tert-butyl group at the 4-position significantly influences the compound's potency and selectivity primarily through steric and hydrophobic effects. This bulky group provides steric hindrance, which can protect the phenolic hydroxyl group from rapid oxidation and influence the molecule's reactivity and stability. mdpi.com The hydrophobicity of the tert-butyl group can enhance the lipid solubility of the molecule, which may improve its permeability across biological membranes. This increased hydrophobicity can be advantageous for certain applications, such as improving the efficacy of antibacterial agents.
In various phenolic compounds, the presence of tert-butyl groups is a common feature for enhancing antioxidant activity. csic.esmdpi.com The steric hindrance provided by the tert-butyl groups can affect the reactivity and physical properties of compounds derived from this scaffold. smolecule.com For example, in the development of CFTR potentiators, the introduction of a tert-butyl group at the 3-position of an indole (B1671886) derivative led to a tenfold increase in potency. acs.org
Table 2: Influence of Functional Groups on Compound Properties
| Functional Group | Influence | Reference |
|---|---|---|
| Amino Group | Hydrogen bonding, nucleophilic attack, basicity. | |
| Bromine Atom | Halogen bonding, potential for increased toxicity. | researchgate.net |
Design Principles for Targeted Therapeutic Agents
The structural framework of this compound offers a versatile scaffold for the design of targeted therapeutic agents. Key design principles revolve around the strategic modification of its functional groups to optimize interactions with specific biological targets while minimizing off-target effects.
The amino group serves as a handle for derivatization to enhance target binding or modulate physicochemical properties. For instance, it can be acylated or transformed into other nitrogen-containing functional groups to explore different hydrogen bonding patterns and steric interactions within a target's binding site. tandfonline.com
The tert-butyl group's role in enhancing lipophilicity and providing steric bulk can be fine-tuned. Replacing it with other alkyl or aryl groups of varying sizes and electronic properties can systematically probe the steric and hydrophobic requirements of a target binding pocket. This approach was successfully employed in the optimization of dihomooxacalix chiralen.comarene-based anti-tumor agents, where modifications of substituents led to compounds with significantly increased potency. frontiersin.org
The bromine atom, while contributing to binding through halogen bonds, can also be a site for further chemical modification. It can be replaced by other halogens or functional groups to alter the electronic nature and reactivity of the aromatic ring. Structure-activity relationship studies on related compounds have shown that replacing the bromine with certain alkyl groups can be beneficial for bioactivity. nih.gov
A common strategy in drug design is the synthesis of a library of analogues where each functional group is systematically varied. This allows for the establishment of a clear structure-activity relationship and the identification of key features responsible for the desired biological effect. For example, the synthesis and evaluation of a series of 2-amino/hydrazino-4-arylthiazoles with various substitutions helped in identifying compounds with potent anticancer activity. tandfonline.com
Development of this compound as a Chemical Probe
This compound and its derivatives have potential as chemical probes to investigate biological systems. A chemical probe is a small molecule used to study and manipulate a biological process or target. The specific substitutions on this phenol derivative make it suitable for such applications. For instance, it can be utilized to study enzyme interactions and as a probe in various biochemical assays. The presence of reactive sites, such as the amino group and the bromine atom, allows for the attachment of reporter tags like fluorescent dyes or biotin, enabling the visualization and tracking of the molecule's interactions within a cellular context.
The development of this compound as a chemical probe would involve synthesizing a focused library of analogues with minimal structural modifications to ensure target specificity. These probes could then be used to validate a biological target, elucidate a signaling pathway, or serve as a starting point for drug discovery programs.
Comparative Analysis with Related Phenolic Compounds for SAR Derivations
To further understand the structure-activity relationships of this compound, a comparative analysis with structurally related phenolic compounds is essential.
Comparison with 2-Amino-4,6-di-tert-butylphenol: This compound features a second tert-butyl group instead of a bromine atom. ontosight.ai Comparing its activity with this compound can elucidate the trade-offs between the steric bulk of a second tert-butyl group and the electronic and halogen-bonding contributions of the bromine atom. The presence of two bulky tert-butyl groups significantly increases steric hindrance, which can impact both antioxidant efficacy and interaction with biological targets. ontosight.ai
Table 3: List of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 328565-18-0 |
| 2-Amino-4-tert-butylphenol (B71990) | 1199-46-8 |
| 2-Bromo-4-tert-butylphenol | 1573-45-1 |
| 2-Amino-4,6-di-tert-butylphenol | 62732-44-9 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 128-37-0 |
| 2-bromo-4'-methoxyacetophenone | 2632-13-5 |
| 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | Not Available |
| Ethyl 2-amino-6-cyclopentyl-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | Not Available |
Future Research Directions and Translational Perspectives for 2 Amino 6 Bromo 4 Tert Butylphenol
The multifunctionality of 2-Amino-6-bromo-4-tert-butylphenol, stemming from its amino, bromo, and tert-butyl phenol (B47542) scaffold, positions it as a compound of significant interest for future scientific exploration. Its structural features, including the capacity for hydrogen and halogen bonding and potential for various chemical modifications, open up numerous avenues for research and development. The following sections outline key areas where future research could unlock the full potential of this molecule.
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-6-bromo-4-tert-butylphenol in laboratory settings?
The synthesis typically involves multi-step reactions starting from tert-butylphenol derivatives. A common approach includes:
- Bromination : Electrophilic substitution at the ortho position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity .
- Amination : Introduction of the amino group via nucleophilic substitution or catalytic coupling, often requiring protective groups (e.g., acetyl) to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC or melting point analysis .
Q. Key considerations :
Q. How should researchers characterize the structural and purity attributes of this compound?
Structural confirmation :
- Single-crystal X-ray diffraction (XRD) : Provides definitive bond lengths, angles, and spatial arrangement (e.g., monoclinic crystal system with β = 92.05° as reported in crystallographic studies) .
- Spectroscopic techniques :
Q. Purity assessment :
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection at λ = 254 nm .
- Elemental analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies are effective in optimizing the synthetic yield of this compound under varying reaction conditions?
Methodological approaches :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve bromination efficiency but may require lower temperatures to avoid over-bromination .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance amination rates but may introduce impurities requiring rigorous post-reaction filtration .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, stoichiometry, and reaction time. For example, a 2³ factorial design revealed that yields >80% are achievable at 60°C with a 1:1.2 substrate-to-bromine ratio .
Q. Data-driven adjustments :
- Track byproduct formation via LC-MS and adjust reagent addition rates accordingly.
- Employ kinetic studies to identify rate-limiting steps (e.g., bromine diffusion in viscous media) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Analytical strategies :
- Meta-analysis of structural-activity relationships (SAR) : Compare substituent effects across studies. For instance, tert-butyl groups enhance lipid solubility, improving membrane permeability in antibacterial assays, while bromine position dictates DNA intercalation efficiency .
- Standardized bioassays : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation conditions. Replicate assays using ATCC reference strains under controlled O₂ levels .
Q. Case study :
- Antitumor activity : Conflicting IC₅₀ values (e.g., 5 µM vs. 20 µM in MCF-7 cells) were resolved by confirming compound stability in cell culture media via UV-Vis degradation profiling .
Q. What advanced techniques are employed to study the interaction of this compound with biological targets?
Mechanistic probes :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K_D) to enzymes like DNA gyrase, with immobilization protocols optimized to prevent denaturation .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies (e.g., Thr165Ala mutations in target proteins reducing binding by 70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
